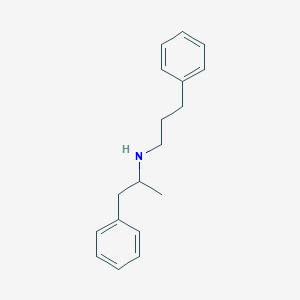
alpha-Methyl-N-(3-phenylpropyl)phenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(–)-1-Phenyl-2-propylaminopentane: (–)-PPAP and N,α-dipropylphenethylamine , is a monoaminergic drug derived from selegiline. It belongs to the substituted phenethylamine and amphetamine families and is classified as a monoaminergic activity enhancer . Unlike traditional stimulants, (–)-PPAP increases the release of neurotransmitters in a controlled manner, making it a unique compound in its class .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (–)-1-Phenyl-2-propylaminopentane involves the reaction of phenylacetone with propylamine under reductive amination conditions. The process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of (–)-PPAP follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: (–)-PPAP undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of phenylacetone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: (–)-PPAP is used as a research tool to study monoaminergic systems and neurotransmitter release mechanisms. Its unique mode of action makes it valuable in understanding the regulation of neurotransmitter release .
Biology: In biological research, (–)-PPAP is used to investigate its effects on neuronal activity and behavior. It has been studied for its potential neuroprotective effects and its role in enhancing cognitive functions .
Medicine: Preclinical studies suggest that (–)-PPAP may have therapeutic potential for conditions such as attention deficit hyperactivity disorder (ADHD), Alzheimer’s disease, and depression. Its ability to enhance neurotransmitter release without causing uncontrolled release makes it a promising candidate for further research .
Industry: In the pharmaceutical industry, (–)-PPAP is explored for its potential as a psychostimulant and antidepressant. Its unique properties differentiate it from traditional stimulants and antidepressants, offering new avenues for drug development .
Mechanism of Action
(–)-PPAP acts as a monoaminergic activity enhancer. It stimulates the impulse propagation-mediated release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin . Unlike stimulants such as amphetamine, which cause uncontrolled release of neurotransmitters, (–)-PPAP increases the amount of neurotransmitters released in response to neuronal impulses . This controlled release mechanism is attributed to its interaction with specific molecular targets and pathways involved in neurotransmitter release .
Comparison with Similar Compounds
Selegiline: A monoamine oxidase inhibitor with neuroprotective properties.
Amphetamine: A stimulant that causes uncontrolled release of neurotransmitters.
Benzofuranylpropylaminopentane (BPAP): A compound with similar monoaminergic activity-enhancing properties.
Uniqueness of (–)-PPAP: (–)-PPAP is unique in its ability to enhance neurotransmitter release in a controlled manner, unlike amphetamine, which causes a flood of neurotransmitters. Additionally, (–)-PPAP does not inhibit monoamine oxidase, unlike selegiline . This distinct mechanism of action and pharmacological profile make (–)-PPAP a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
13005-65-7 |
|---|---|
Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
1-phenyl-N-(3-phenylpropyl)propan-2-amine |
InChI |
InChI=1S/C18H23N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19H,8,13-15H2,1H3 |
InChI Key |
CYWPIEBWQAZHQX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
Synonyms |
alpha-methyl-N-(3-phenylpropyl)phenethylamine stenopril stenopril hydrochloride stenopril methylbenzenesulfonate stenopril, (+-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


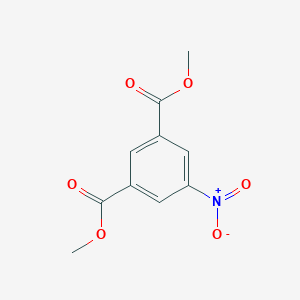

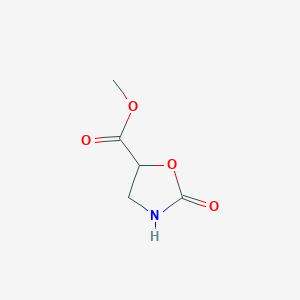

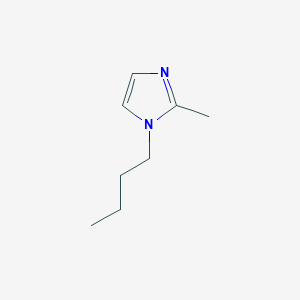
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)

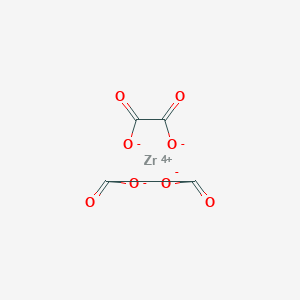
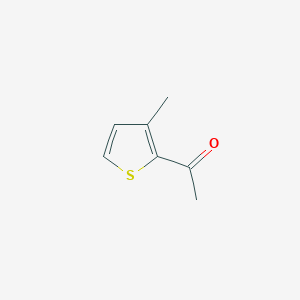

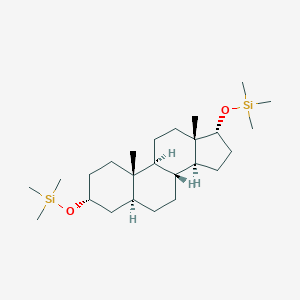

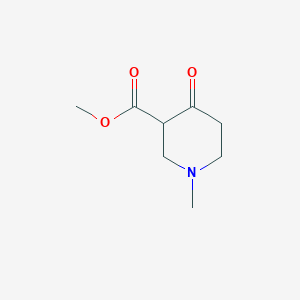
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
